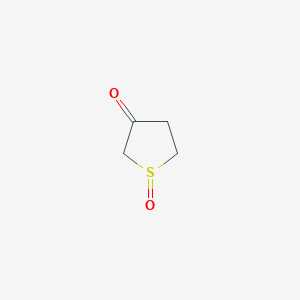
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a bromopentyl group attached to the benzothiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one typically involves the reaction of 1,2-benzothiazol-3(2H)-one with 5-bromopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromopentyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted benzothiazoles.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major product is the benzothiazoline derivative.
Aplicaciones Científicas De Investigación
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromopentyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes. The benzothiazole core can also interact with various receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloropentyl)-1,2-benzothiazol-3(2H)-one
- 2-(5-Iodopentyl)-1,2-benzothiazol-3(2H)-one
- 2-(5-Fluoropentyl)-1,2-benzothiazol-3(2H)-one
Uniqueness
2-(5-Bromopentyl)-1,2-benzothiazol-3(2H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its chloro, iodo, and fluoro analogs. The bromine atom is a good leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and electronegativity of the bromine atom can influence the compound’s interaction with biological targets, potentially leading to different biological activities.
Propiedades
Número CAS |
191662-26-7 |
|---|---|
Fórmula molecular |
C12H14BrNOS |
Peso molecular |
300.22 g/mol |
Nombre IUPAC |
2-(5-bromopentyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H14BrNOS/c13-8-4-1-5-9-14-12(15)10-6-2-3-7-11(10)16-14/h2-3,6-7H,1,4-5,8-9H2 |
Clave InChI |
AIMCUDLPHPWRGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(S2)CCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R)-2-bromo-1-pyridin-3-ylethoxy]-tert-butyl-dimethylsilane](/img/structure/B12573762.png)

![Benzoic acid, 4-[(2-hexyl-4,5-dimethylphenyl)thio]-, methyl ester](/img/structure/B12573773.png)
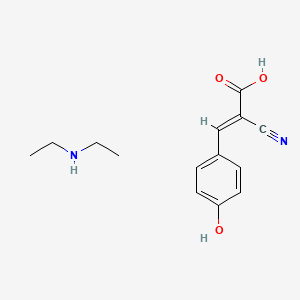
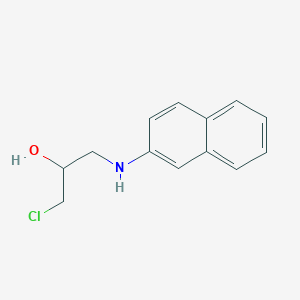
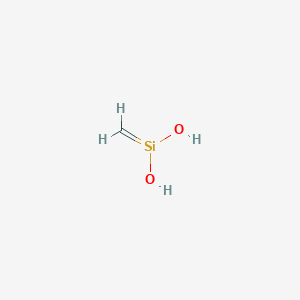

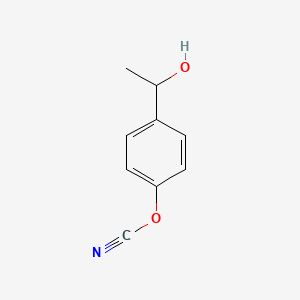
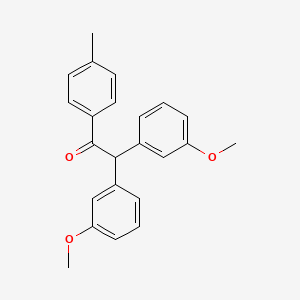
![N'-[(5-Nitrofuran-2-yl)methylidene]-P,P-diphenylphosphinic hydrazide](/img/structure/B12573811.png)
![Benzene, 1,1'-[(methylenecyclopropylidene)di-2,1-ethanediyl]bis-](/img/structure/B12573821.png)
![Phenyl [(4-chloro-2-hydroxyphenyl)methyl]methylcarbamate](/img/structure/B12573830.png)
silane](/img/structure/B12573860.png)
